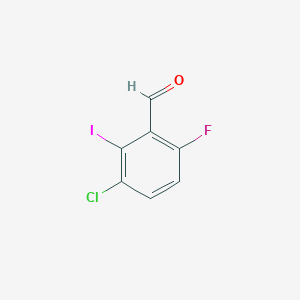

3-Chloro-6-fluoro-2-iodobenzaldehyde

Description

General Context of Halogenated Benzaldehydes in Organic Synthesis

The strategic placement of halogen atoms on a benzaldehyde (B42025) molecule provides organic chemists with a powerful tool for directing chemical reactions and introducing further molecular complexity.

Halogen substituents exert a profound influence on the reactivity of the aromatic ring through a combination of two primary electronic effects: the inductive effect and the resonance effect.

Inductive Effect (-I): Due to their high electronegativity, halogen atoms pull electron density away from the aromatic ring through the sigma bond. This electron-withdrawing inductive effect deactivates the ring, making it less susceptible to electrophilic aromatic substitution compared to unsubstituted benzene (B151609).

Resonance Effect (+R): The lone pairs of electrons on the halogen atom can be donated to the pi-system of the benzene ring. This electron-donating resonance effect increases the electron density at the ortho and para positions.

Halogenated benzaldehydes are highly valued as versatile intermediates in the synthesis of a diverse range of chemical products. Their utility stems from the reactivity of both the aldehyde group and the carbon-halogen bonds. They are foundational materials in the production of:

Pharmaceuticals: Many drug molecules incorporate halogenated aromatic moieties, and these benzaldehydes serve as key starting materials. For instance, 2-chloro-6-fluorobenzaldehyde (B137617) is an intermediate in the production of antiseptics like dicloxacillin (B1670480) and flucloxacillin. sigmaaldrich.com

Agrochemicals: They are used to synthesize pesticides and herbicides with enhanced efficacy and specific modes of action. sigmaaldrich.comchemimpex.com

Advanced Materials: These compounds can be used in formulating specialized polymers and coatings, contributing to improved chemical resistance and stability. chemimpex.com

The aldehyde functional group itself is a hub for a vast number of chemical transformations, including oxidations, reductions, and the formation of carbon-carbon bonds through reactions like the Wittig, Grignard, and aldol (B89426) reactions.

Positioning of 3-Chloro-6-fluoro-2-iodobenzaldehyde within Complex Halogenated Aromatic Compounds

While specific research on this compound is not extensively detailed in publicly available literature, its structure allows for well-founded inferences about its chemical behavior and synthetic potential based on the known properties of its constituent parts and related molecules.

The molecular architecture of this compound is notable for its dense and varied functionalization. Each component plays a distinct role:

Aldehyde Group (-CHO): Positioned at C1, this group is a primary site for nucleophilic attack and various condensation reactions, making it a versatile handle for extending the carbon skeleton.

Iodine Atom (-I): Located at the ortho position (C2), the iodine atom is the most readily displaced or metallated of the halogens present. Its C-I bond is relatively weak, making it an excellent site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental for constructing complex molecular frameworks.

Fluorine Atom (-F): Found at the para position relative to the chlorine (C6), the highly electronegative fluorine atom further enhances the electron-withdrawing nature of the substituents. The C-F bond is very strong, meaning this atom is likely to remain in place during many synthetic transformations, often imparting specific desirable properties such as metabolic stability or altered binding affinity in the final product.

This specific arrangement of substituents creates a highly polarized and sterically hindered environment, offering unique reactivity and selectivity in chemical reactions. The properties of similarly substituted benzaldehydes, shown in the table below, provide insight into the characteristics of this class of compounds.

Table 1: Properties of Structurally Related Halogenated Benzaldehydes This table presents data for compounds structurally similar to this compound to provide context.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| 2-Chloro-6-fluorobenzaldehyde | 387-45-1 | C7H4ClFO | 158.56 | 32-35 |

| 6-Fluoro-2-iodobenzaldehyde | 146137-72-6 | C7H4FIO | 250.01 | 36-40 |

| 3-Fluoro-2-iodobenzaldehyde | 905808-02-8 | C7H4FIO | 250.01 | N/A |

Data sourced from references sigmaaldrich.comchemimpex.comchemscene.comwikipedia.orgsigmaaldrich.com.

The distinct reactivity at each position makes this compound a potentially valuable intermediate for specialized, multi-step synthetic pathways. Chemists can exploit the differential reactivity of the halogen atoms to perform sequential reactions. For example, a synthetic route could first involve a cross-coupling reaction at the iodine-bearing carbon, followed by a transformation of the aldehyde group, and potentially a nucleophilic aromatic substitution targeting the chlorine atom under forcing conditions, all while the fluorine atom remains as a stable substituent. This level of control is crucial in the targeted synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science, where precise structural modifications can lead to significant changes in biological activity or material properties. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-fluoro-2-iodobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFIO/c8-5-1-2-6(9)4(3-11)7(5)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBJXHMAVHJUGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C=O)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 3 Chloro 6 Fluoro 2 Iodobenzaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group is one of the most versatile functional groups in organic synthesis, readily participating in redox reactions, condensations, and nucleophilic additions.

The aldehyde functional group exists in an intermediate oxidation state, allowing for its conversion to either a higher oxidation state (carboxylic acid) or a lower one (alcohol).

Oxidation to Carboxylic Acids: Aromatic aldehydes are readily oxidized to the corresponding benzoic acids. This transformation is a cornerstone of organic synthesis. For 3-chloro-6-fluoro-2-iodobenzaldehyde, this reaction would yield 3-chloro-6-fluoro-2-iodobenzoic acid. The process involves the addition of an oxygen atom to the aldehyde group and is typically achieved using a variety of oxidizing agents under mild to moderate conditions. The choice of oxidant can be critical to avoid unwanted side reactions with the halogen substituents.

Table 1: Representative Oxidizing Agents for Aldehyde to Carboxylic Acid Transformation This table presents common reagents used for the oxidation of aromatic aldehydes. The specific conditions for this compound would require experimental optimization.

| Oxidizing Agent | Typical Conditions | Notes |

| Potassium permanganate (B83412) (KMnO₄) | Basic aqueous solution, then acidification | Powerful, non-selective oxidant. |

| Jones reagent (CrO₃ in H₂SO₄/acetone) | Acetone, 0°C to room temperature | Strong oxidant, acidic conditions. |

| Tollens' reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia | Mild oxidant, useful for selective oxidation. |

| Sodium chlorite (B76162) (NaClO₂) | Buffered aqueous solution (e.g., with NaH₂PO₄) | Highly selective for aldehydes, avoids oxidation of other functional groups. |

Reduction to Alcohols: The reduction of the aldehyde group in this compound results in the formation of the corresponding primary alcohol, (3-chloro-6-fluoro-2-iodophenyl)methanol. This is a common and high-yielding reaction achieved with various reducing agents, typically metal hydrides. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.

Table 2: Common Reducing Agents for Aldehyde to Alcohol Transformation This table lists standard reagents for the reduction of aromatic aldehydes. The optimal reagent for this compound would be chosen based on desired selectivity and reaction scale.

| Reducing Agent | Typical Solvent | Notes |

| Sodium borohydride (B1222165) (NaBH₄) | Alcohols (e.g., ethanol, methanol) | Mild and selective, does not reduce esters or carboxylic acids. |

| Lithium aluminum hydride (LiAlH₄) | Ethers (e.g., diethyl ether, THF) | Very powerful, non-selective, reduces most carbonyl functional groups. Requires anhydrous conditions. |

| Hydrogen gas (H₂) with metal catalyst | Ethanol, Ethyl acetate (B1210297) | Catalytic hydrogenation (e.g., using Pd, Pt, or Ni) is effective but may cause dehalogenation. |

Condensation reactions involving the aldehyde group are fundamental for constructing larger, more complex molecules through the formation of new carbon-carbon or carbon-nitrogen bonds.

The Knoevenagel condensation is a vital carbon-carbon bond-forming reaction where an aldehyde reacts with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). researchgate.net This reaction is typically catalyzed by a weak base, such as an amine. nih.gov The initial product is often an α,β-unsaturated compound, which serves as a versatile intermediate in further synthetic steps. acs.org For an aromatic aldehyde like this compound, this reaction provides a direct route to substituted styrene (B11656) derivatives.

Table 3: Examples of Knoevenagel Condensation with Substituted Benzaldehydes This table illustrates the Knoevenagel condensation using various aromatic aldehydes as analogs to demonstrate the scope of the reaction.

| Aromatic Aldehyde | Active Methylene Compound | Catalyst | Product Type |

| Benzaldehyde (B42025) | Malononitrile | Piperidine | 2-Benzylidenemalononitrile |

| 4-Chlorobenzaldehyde | Ethyl cyanoacetate | [Bmim]OH | Ethyl 2-cyano-3-(4-chlorophenyl)acrylate |

| 2-Nitrobenzaldehyde | Dimedone | ZrOCl₂·8H₂O/NaNH₂ | 2,2'-((2-Nitrophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) |

Aromatic aldehydes react with primary amines in a condensation reaction to form Schiff bases, also known as imines. nih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by a dehydration step, resulting in a compound containing a carbon-nitrogen double bond (-C=N-). jetir.orgijapbc.com The formation of Schiff bases is a reversible reaction often catalyzed by an acid or a base. derpharmachemica.com These compounds are crucial intermediates in organic synthesis and are widely studied in coordination chemistry. nih.gov

Table 4: Schiff Base Formation with Aromatic Aldehydes and Primary Amines This table provides examples of Schiff base synthesis using analogous aromatic aldehydes.

| Aromatic Aldehyde | Primary Amine | Catalyst | Product (Schiff Base) |

| Salicylaldehyde | p-Chloroaniline | H₂SO₄ (catalytic) | 2-((E)-(4-Chlorophenyl)imino)methyl)phenol |

| m-Nitrobenzaldehyde | p-Chloroaniline | Glacial Acetic Acid | 4-Chloro-N-((E)-(3-nitrophenyl)methylene)aniline jetir.org |

| 2-Chlorobenzaldehyde | 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine | Natural acid catalyst | N,N'-((1E,1'E)-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(azanylylidene))bis(methanylylidene))bis(2-chlorobenzene) nih.gov |

Aldol (B89426) condensations are powerful tools for forming carbon-carbon bonds. acs.org Aromatic aldehydes, which lack α-hydrogens and thus cannot form an enolate themselves, can act as electrophilic partners in crossed or mixed aldol condensations, often referred to as Claisen-Schmidt condensations. masterorganicchemistry.com In this reaction, the aromatic aldehyde reacts with an enolizable aldehyde or ketone in the presence of a base. numberanalytics.comnumberanalytics.com The resulting β-hydroxy carbonyl compound readily dehydrates to yield a highly conjugated α,β-unsaturated aldehyde or ketone, a structural motif present in many natural products and synthetic compounds. masterorganicchemistry.com

Table 5: Examples of Claisen-Schmidt (Crossed Aldol) Condensation This table shows representative Claisen-Schmidt reactions between aromatic aldehydes and ketones.

| Aromatic Aldehyde | Enolizable Ketone | Base | Product Type |

| Benzaldehyde | Acetone | NaOH | Dibenzalacetone |

| 4-Methoxybenzaldehyde | Cyclohexanone | PPL / BPL (Lipases) | 2,6-Bis(4-methoxybenzylidene)cyclohexan-1-one |

| Benzaldehyde | Acetophenone | NaOH | Chalcone (1,3-Diphenyl-2-propen-1-one) masterorganicchemistry.com |

The fundamental reactivity of the aldehyde group is defined by the nucleophilic addition reaction. libretexts.org The partial positive charge on the carbonyl carbon makes it highly susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com This reaction transforms the trigonal planar, sp²-hybridized carbonyl carbon into a tetrahedral, sp³-hybridized carbon in the resulting alkoxide intermediate, which is then typically protonated to give an alcohol. pressbooks.pub Aromatic aldehydes are generally less reactive than aliphatic aldehydes due to the electron-donating resonance effect of the aromatic ring. libretexts.orgpressbooks.pub

Table 6: Common Nucleophilic Addition Reactions to Aromatic Aldehydes This table details the addition of various nucleophiles to the carbonyl group of aromatic aldehydes, illustrating the formation of diverse products.

| Aromatic Aldehyde (Analog) | Nucleophile/Reagent | Product Type |

| Benzaldehyde | Grignard Reagent (e.g., CH₃MgBr) | Secondary Alcohol (1-Phenylethanol) |

| Benzaldehyde | Organolithium Reagent (e.g., n-BuLi) | Secondary Alcohol (1-Phenylpentan-1-ol) |

| Benzaldehyde | Cyanide Ion (e.g., NaCN/H⁺) | Cyanohydrin (Mandelonitrile) |

| 2-Chlorobenzaldehyde | Difluoromethylating agent (PhSO₂CF₂H) | Secondary Alcohol (1-(2-Chlorophenyl)-2,2-difluoroethanol) researchgate.net |

Condensation Reactions and Formation of Complex Molecular Architectures

Reactivity Governed by Halogen Substituents

The reactivity of this compound is significantly influenced by the three different halogen atoms attached to the benzene (B151609) ring. The iodine atom is the most reactive site for cross-coupling reactions due to the weaker carbon-iodine bond. The fluorine and chlorine atoms, along with the electron-withdrawing aldehyde group, activate the aromatic ring for nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.orglibretexts.org In this compound, the aldehyde group (-CHO) acts as a moderate electron-withdrawing group, making the aromatic ring susceptible to nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The presence of electron-withdrawing substituents, especially in the ortho and para positions relative to the leaving group, is crucial for stabilizing this intermediate. libretexts.org In this molecule, the aldehyde group is ortho to both the fluorine and iodine atoms and meta to the chlorine atom, which should facilitate SNAr. Generally, fluoride (B91410) is an excellent leaving group in SNAr reactions. youtube.com

Cross-Coupling Methodologies for Aryl-Halide Functionalization

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-X bond in these reactions typically follows the order C-I > C-Br > C-Cl, making the iodine atom in this compound the most likely site for these transformations.

Suzuki Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide. It is a versatile method for creating carbon-carbon bonds. researchgate.net For this compound, a Suzuki coupling would be expected to occur selectively at the C-I bond.

Heck Reactions

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org This reaction is a valuable method for the synthesis of substituted alkenes and typically shows high selectivity for the most reactive halide. rsc.org In the case of this compound, the reaction would preferentially occur at the iodinated position.

Copper-Catalyzed Cross-Coupling

Copper-catalyzed cross-coupling reactions are widely used for the formation of various chemical bonds. nih.gov These reactions are particularly effective for coupling aryl iodides with a range of nucleophiles, including alkynes (Sonogashira-type reactions). organic-chemistry.org The iodine atom of this compound would be the primary site of reaction in copper-catalyzed methodologies.

Grignard Reactions and Organometallic Transformations

The formation of a Grignard reagent from this compound would be challenging due to the presence of the reactive aldehyde group. The organomagnesium compound, if formed, would likely react with the aldehyde of another molecule. To achieve a successful Grignard formation, the aldehyde group would first need to be protected, for example, as an acetal (B89532). Following protection, the Grignard reagent could be formed at the most reactive C-I bond, allowing for subsequent reactions with various electrophiles.

Exploitation of Reactivity in Difluoroaromatic Compounds (e.g., via ortho-Metallation)

The presence of fluorine atoms in aromatic compounds often enhances the bioactivity of pharmaceuticals and agrochemicals. google.com The synthesis of difluoroaromatic compounds from precursors like this compound can be efficiently achieved through directed ortho-metallation (DoM). organic-chemistry.orgwikipedia.org This powerful technique utilizes a directing metalating group (DMG) to guide the deprotonation of the aromatic ring at a specific ortho position by a strong base, typically an organolithium reagent. semanticscholar.orgbaranlab.org The resulting aryllithium intermediate can then react with various electrophiles to introduce new functional groups with high regioselectivity. wikipedia.org

In the case of this compound, the aldehyde group can act as a DMG. However, to prevent nucleophilic attack by the organolithium reagent on the electrophilic aldehyde carbon, it is often necessary to protect it as an acetal, such as a 1,3-dioxolane. researchgate.net This protected form can then effectively direct the lithiation to the ortho position.

The regioselectivity of the ortho-metallation is determined by the relative directing ability of the substituents on the aromatic ring. The aldehyde (or its protected form) is a potent DMG. The halogen atoms themselves have a weaker directing ability. The lithiation is expected to occur at the position ortho to the directing group and influenced by the electronic nature of the other substituents. Given the substitution pattern of this compound, the most probable site for lithiation would be the C4 position, which is ortho to the protected aldehyde group and flanked by the chloro and iodo substituents.

| Reaction Step | Description | Key Reagents | Intermediate/Product |

| Protection | The aldehyde group is protected to prevent side reactions. | Ethylene glycol, acid catalyst | 2-(3-Chloro-6-fluoro-2-iodophenyl)-1,3-dioxolane |

| Metallation | Directed ortho-metallation at the C4 position. | n-Butyllithium or sec-Butyllithium (B1581126) in THF at low temperature | 4-Lithio-2-(3-chloro-6-fluoro-2-iodophenyl)-1,3-dioxolane |

| Electrophilic Quench | Introduction of a new functional group. | Various electrophiles (e.g., DMF, CO2, alkyl halides) | Functionalized this compound derivative |

| Deprotection | Removal of the acetal protecting group. | Aqueous acid | Final difluoroaromatic product |

This strategy allows for the precise introduction of a wide range of functionalities, leading to the synthesis of complex difluoroaromatic compounds that would be difficult to access through classical electrophilic aromatic substitution methods.

Interplay of Halogen Substituents and Aldehyde Group in Directing Reactivity and Selectivity

The reactivity and selectivity of this compound are governed by a complex interplay of the electronic and steric effects of its substituents. The aldehyde group is a moderately deactivating group and a meta-director in electrophilic aromatic substitution reactions. libretexts.org Conversely, the halogen atoms are deactivating yet ortho, para-directing. stackexchange.commasterorganicchemistry.comyoutube.com

The combined influence of these competing effects can be analyzed as follows:

Inductive Effect (-I): All three halogen atoms (F, Cl, I) and the aldehyde group exert an electron-withdrawing inductive effect, deactivating the benzene ring towards electrophilic attack. The order of electronegativity, and thus the strength of the inductive effect, is F > Cl > I. libretexts.org

Resonance Effect (+R): The halogen atoms possess lone pairs of electrons that can be donated to the aromatic ring through resonance, which directs incoming electrophiles to the ortho and para positions. stackexchange.commasterorganicchemistry.com This resonance effect partially counteracts the deactivating inductive effect. The aldehyde group withdraws electron density via resonance.

Steric Hindrance: The bulky iodine atom at the C2 position, adjacent to the aldehyde group, creates significant steric hindrance. youtube.com This can influence the regioselectivity of reactions by disfavoring attack at the sterically congested C1 and C3 positions.

Nucleophilic aromatic substitution (SNAAr) is a more plausible reaction pathway, particularly at positions activated by electron-withdrawing groups. The aldehyde and halogen substituents increase the electrophilicity of the aromatic ring, making it susceptible to attack by nucleophiles. The positions ortho and para to the strongly electron-withdrawing aldehyde group are particularly activated.

| Substituent | Electronic Effect | Directing Influence (EAS) | Impact on Reactivity |

| -CHO | -I, -R | meta | Deactivating |

| -F | -I > +R | ortho, para | Deactivating |

| -Cl | -I > +R | ortho, para | Deactivating |

| -I | -I > +R | ortho, para | Deactivating |

The interplay of these effects makes this compound a versatile substrate for a variety of transformations, with the specific reaction conditions determining the outcome.

Stereochemical Implications in Reactions of Multi-Halogenated Benzaldehydes

The presence of multiple substituents, particularly the bulky iodine atom adjacent to the aldehyde group, has significant stereochemical implications for reactions involving this compound. Reactions at the aldehyde carbonyl group or at adjacent positions on the ring can be influenced by the steric hindrance imposed by the neighboring iodine atom.

For instance, in nucleophilic addition reactions to the aldehyde, the trajectory of the incoming nucleophile can be affected by the steric bulk of the ortho substituents. This can lead to diastereoselectivity if a new chiral center is formed and other chiral elements are present in the reacting system. While the starting benzaldehyde is achiral, reactions with chiral nucleophiles or catalysts can lead to the formation of enantiomerically enriched products.

In reactions where the aldehyde participates in a cyclization or condensation, the stereochemistry of the product can be dictated by the conformation of the aldehyde group relative to the plane of the aromatic ring. The steric clash with the large iodine atom may favor a conformation where the aldehyde group is twisted out of the plane of the ring, which in turn can influence the stereochemical outcome of the reaction.

| Reaction Type | Potential Stereochemical Outcome | Influencing Factors |

| Nucleophilic addition to aldehyde | Diastereoselectivity (with chiral nucleophiles) | Steric hindrance from the ortho-iodo group |

| Wittig-type reactions | E/Z selectivity of the resulting alkene | Steric and electronic effects of the ortho substituents |

| Aldol condensation | Diastereoselectivity of the aldol adduct | Conformation of the enolate and the aldehyde |

| Asymmetric catalysis | Enantioselectivity | Chiral catalyst interacting with the substrate |

The principles of stereoselectivity and stereospecificity are crucial in predicting and controlling the outcomes of reactions with this complex molecule. masterorganicchemistry.comkhanacademy.org The specific stereoisomer formed can be dependent on the reaction mechanism and the nature of the reagents and catalysts employed.

Despite a comprehensive search for scientific literature and data, no specific information was found regarding the applications of "this compound" in the synthesis of heterocyclic compounds, the development of agrochemicals, its use as a precursor for electronic materials or liquid crystals, or its application in the formulation of polymers and coatings.

The conducted searches focused on identifying detailed research findings related to the outlined topics for this specific chemical compound. However, the search results did not yield any documents, studies, or patents that fall within the explicit scope of the requested sections and subsections for "this compound."

Consequently, it is not possible to generate a scientifically accurate article that adheres to the provided outline and content requirements based on the currently available information. Further research or access to proprietary databases might be necessary to obtain the specific details requested.

Applications in Specialized Organic Synthesis and Advanced Materials Development

Contribution to the Synthesis of Dyes and Pigments

The core structure of 3-Chloro-6-fluoro-2-iodobenzaldehyde makes it a promising starting material for the construction of novel chromophoric and pigmentary systems. The aldehyde functionality serves as a key reactive site for condensation reactions, which are fundamental in the synthesis of many classes of dyes and pigments. For instance, it can undergo Knoevenagel or Claisen-Schmidt condensations with active methylene (B1212753) compounds or methyl ketones, respectively, to generate larger conjugated systems that are essential for color.

The presence of chloro, fluoro, and iodo substituents on the aromatic ring offers several advantages:

Modulation of Electronic Properties: The electron-withdrawing nature of the halogen atoms can significantly influence the intramolecular charge transfer (ICT) characteristics of the resulting dye molecules. This is a critical factor in tuning the absorption and emission wavelengths, and thus the color, of the final product.

Enhanced Stability: Halogen atoms can improve the lightfastness and thermal stability of dyes and pigments by protecting the aromatic ring from oxidative degradation.

Steric and Conformational Control: The steric bulk of the iodine and chlorine atoms can influence the planarity and aggregation behavior of the dye molecules, which in turn affects their photophysical properties in the solid state.

Reactive Handles for Further Functionalization: The iodine atom, in particular, is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. This allows for the introduction of various substituents, including aryl, alkynyl, and vinyl groups, to extend the conjugation and create a diverse library of colored compounds.

While direct examples are scarce for the title compound, the synthesis of various heterocyclic dyes and pigments often starts from halogenated aromatic aldehydes. The strategic placement of the halogens in this compound could therefore be exploited to direct the synthesis towards novel dye structures with potentially desirable properties for applications in textiles, coatings, and optoelectronic materials.

Development of Fluorescent Probes for Biological and Chemical Research

The development of fluorescent probes for sensing and imaging is a rapidly growing area of chemical biology and materials science. These probes are designed to exhibit a change in their fluorescence properties (e.g., intensity, wavelength, or lifetime) in response to a specific analyte or environmental change. The structural motifs present in this compound make it an attractive scaffold for the design of new fluorescent probes.

The aldehyde group can be readily transformed into a variety of sensing moieties or can be used to link the fluorophore to a recognition unit. For example, it can be converted into an imine, oxime, or hydrazone, which can act as receptors for metal ions or other analytes.

The halogen substituents can play several key roles in the design of fluorescent probes:

Heavy Atom Effect: The presence of the iodine atom can induce intersystem crossing, which can be utilized in the design of phosphorescent probes or probes that operate via a photoinduced electron transfer (PET) mechanism. In a PET-based sensor, the fluorescence is initially quenched by the presence of the iodine atom, and upon interaction with the analyte, a conformational change or chemical reaction can disrupt the PET process, leading to a "turn-on" fluorescence response.

Tuning of Photophysical Properties: The electron-withdrawing halogens can be used to fine-tune the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the fluorophore, thereby modulating its excitation and emission wavelengths. This is crucial for developing probes that can be excited by specific light sources and for avoiding background fluorescence in biological samples.

Site for Bioconjugation: The reactivity of the carbon-iodine bond in cross-coupling reactions provides a convenient handle for attaching the fluorescent probe to biomolecules such as proteins or nucleic acids, enabling targeted imaging and sensing in complex biological systems.

Although direct synthesis of fluorescent probes from this compound is not yet reported, the principles of fluorescent probe design strongly suggest its utility. By combining this versatile building block with known fluorophoric platforms and recognition elements, it is conceivable that novel sensors for a wide range of applications, from medical diagnostics to environmental monitoring, could be developed.

Q & A

Q. What are the recommended methods for synthesizing 3-Chloro-6-fluoro-2-iodobenzaldehyde while minimizing hazardous by-products?

- Methodological Answer : A stepwise halogenation approach is often employed. Begin with fluorination using hydrogen fluoride (HF) under controlled conditions to introduce the fluorine substituent, followed by chlorination via thionyl chloride (SOCl₂) or N-chlorosuccinimide (NCS). Iodination can be achieved using iodine monochloride (ICl) or iodination reagents in anhydrous solvents.

- Key Considerations :

- Use inert atmospheres (N₂/Ar) to prevent side reactions.

- Monitor reaction progress via TLC or HPLC to optimize yields and reduce hazardous intermediates .

- Safety : Employ fume hoods, chemical-resistant gloves, and eye protection due to the toxicity of HF and halogenating agents .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., aldehyde proton at ~10 ppm, aromatic protons split by adjacent halogens). ¹⁹F NMR detects fluorine environments (~-110 to -130 ppm for meta-fluorine).

- IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and C-I/C-Cl stretches (500-800 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected: ~294.43 g/mol) and isotopic patterns from Cl/I .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use particle-filter respirators (EN 143) if aerosol exposure is possible .

- First Aid :

- Skin contact: Wash immediately with soap/water; consult a physician for irritation .

- Inhalation: Move to fresh air; administer oxygen if breathing is labored .

- Storage : Keep in amber glass bottles under inert gas to prevent degradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal diffraction. SHELX programs (e.g., SHELXL) refine structures by adjusting positional and thermal parameters.

- Challenges : Heavy atoms (I/Cl) may cause absorption errors; apply multi-scan corrections.

- Validation : Check R-factor convergence (<5%) and electron density maps for missing atoms .

Q. What mechanistic insights explain competing substitution pathways during iodination of halogenated benzaldehydes?

- Methodological Answer :

- Electrophilic Aromatic Substitution (EAS) : Iodine acts as an electrophile, favored by electron-withdrawing groups (Cl/F) that activate the ring.

- Metal Catalysis : CuI or Pd catalysts enable directed ortho-iodination via coordination with the aldehyde group.

- Side Reactions : Monitor for diiodination or dehalogenation using LC-MS. Adjust solvent polarity (e.g., DMF vs. DCM) to control reactivity .

Q. How should researchers address contradictions in spectroscopic and computational data for this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-311+G(d,p)). Discrepancies may arise from solvent effects or conformational flexibility.

- Dynamic Effects : Use variable-temperature NMR to probe rotational barriers around the aldehyde group.

- Crystallographic Correlation : Validate computational models against X-ray-derived bond lengths/angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.